molecular formula C20H19NO4 B8257440 (S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylazetidine-2-carboxylic acid

(S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylazetidine-2-carboxylic acid

Cat. No.: B8257440
M. Wt: 337.4 g/mol
InChI Key: YTAGJSFUJKYPBG-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylazetidine-2-carboxylic acid is a chiral compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the Fmoc group makes it particularly useful in solid-phase peptide synthesis (SPPS).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylazetidine-2-carboxylic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the azetidine is protected using the Fmoc group. This is usually achieved by reacting the azetidine with Fmoc chloride in the presence of a base such as triethylamine.

    Formation of the Carboxylic Acid: The carboxylic acid group is introduced through a series of reactions, often involving the use of carboxylation reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of adding and removing protecting groups, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylazetidine-2-carboxylic acid undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The free amino group can participate in peptide bond formation through coupling reactions with carboxylic acids or activated esters.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are often employed.

Major Products Formed

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Peptides: Coupling reactions result in the formation of peptide chains.

Scientific Research Applications

(S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylazetidine-2-carboxylic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex peptides and proteins.

    Biology: In the study of protein structure and function.

    Medicine: For the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The primary mechanism of action for (S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylazetidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. This controlled protection and deprotection process is crucial for the stepwise assembly of peptides.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid: Another Fmoc-protected amino acid used in peptide synthesis.

    (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid: A similar compound with a different side chain.

Uniqueness

(S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylazetidine-2-carboxylic acid is unique due to its specific structure, which includes a methyl-substituted azetidine ring. This structural feature can influence the compound’s reactivity and the properties of the peptides synthesized from it.

Properties

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylazetidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-20(18(22)23)10-11-21(20)19(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,23)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAGJSFUJKYPBG-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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